
3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in various animal models.
In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer and destroy cancer cells. Studies have shown that 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide has high phototoxicity and can be used as an effective photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide is not fully understood, but studies have shown that it works by inhibiting specific enzymes and pathways in cancer cells and inflammatory cells. In cancer cells, this compound has been shown to inhibit the activity of a specific enzyme called topoisomerase, which is involved in DNA replication and cell division. Inflammatory cells, on the other hand, are inhibited by this compound through the inhibition of specific pathways involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide have been studied extensively. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. Inflammatory cells, on the other hand, are inhibited by this compound through the reduction of cytokine production and the inhibition of specific pathways involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results as an anticancer and anti-inflammatory agent, making it a potential candidate for further research in these fields. Another advantage is that it has high phototoxicity and can be used as an effective photosensitizer in photodynamic therapy.
A limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. In addition, its potential side effects and toxicity need to be studied further before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide. One direction is to study its potential as an anticancer and anti-inflammatory agent in clinical trials. Another direction is to optimize its use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to understand its mechanism of action and potential side effects, as well as to explore its potential applications in other fields such as neurology and immunology.
Conclusion:
In conclusion, 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that has shown promising results as an anticancer and anti-inflammatory agent, as well as a photosensitizer in photodynamic therapy. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to optimize its use in various fields and to understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-cyano-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide involves the reaction between 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine and 3-cyanobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained through purification and isolation. This method has been optimized to yield high purity and yield of the compound.
Propriétés
IUPAC Name |
3-cyano-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-8-15(12(2)22-11)16(20)6-7-19-17(21)14-5-3-4-13(9-14)10-18/h3-5,8-9,16,20H,6-7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLKRCHALAUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

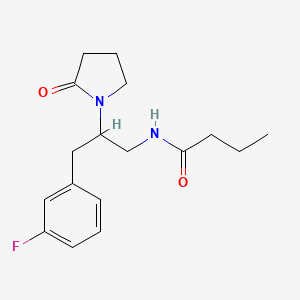
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)
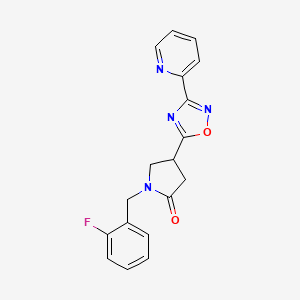
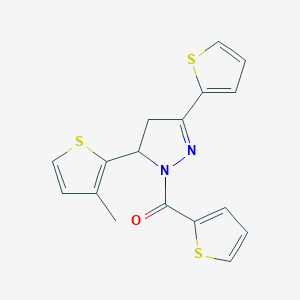
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzamide](/img/structure/B2789543.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2789544.png)
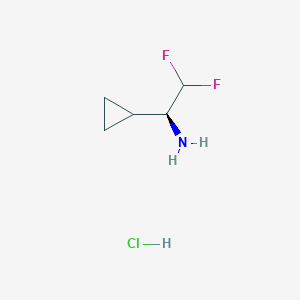
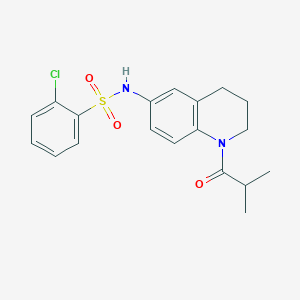
![17-[(4-Chlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2789549.png)
![(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2789550.png)

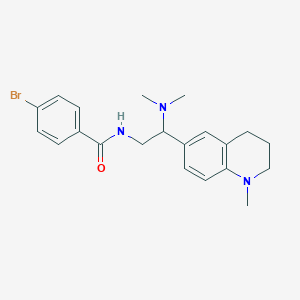
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2789554.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2789555.png)